N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5/c23-15-4-2-1-3-13(15)14-9-25-20-19(14)26-22(30)27(21(20)29)10-18(28)24-8-12-5-6-16-17(7-12)32-11-31-16/h1-7,9,25H,8,10-11H2,(H,24,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVXYEPOFNBDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H17FN4O5
- Molecular Weight : 436.4 g/mol
- CAS Number : 1115514-83-4
The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. The presence of the benzodioxole moiety and the pyrrolo[3,2-d]pyrimidine structure suggests potential interactions with kinases and other enzymes involved in signal transduction pathways.
Target Interactions
- Kinase Inhibition : The compound may inhibit specific kinases that play a role in cell proliferation and survival. This is particularly relevant in cancer therapy where targeting aberrant signaling pathways can lead to reduced tumor growth.
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.
Biological Activity Studies
Recent studies have explored the biological effects of this compound. Below are key findings:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells .
Antimicrobial Potential
Research indicates that derivatives with similar structures possess antibacterial and antifungal activities:
- Activity Against Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves inhibition of key enzymes in bacterial metabolism .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study on the inhibition of MEK1/2 kinases showed that compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-...] could effectively down-regulate phospho-ERK1/2 levels in cancer cells .
- Case Study 2 : In vivo studies using xenograft models demonstrated dose-dependent growth inhibition in tumors derived from BRAF mutant lines when treated with related compounds .
Structure-Activity Relationship (SAR)
The structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-...] suggests a strong structure–activity relationship:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Enhances interaction with biological targets |
| Pyrrolo[3,2-d]pyrimidine core | Potential kinase inhibition |
| Fluorophenyl group | Modulates lipophilicity and binding affinity |
Preparation Methods
Nitration/Reduction Route from Sesamol
Sesamol (3,4-dihydroxybenzoic acid methyl ester) undergoes sequential:
- Nitration with HNO3/H2SO4 at 0–5°C (72% yield)
- Methylation using dimethyl sulfate in alkaline conditions
- Catalytic hydrogenation (H2, 5% Pd/C, EtOH) to reduce nitro to amine
Key advantage: Scalable to >500 g batches with 68–71% overall yield
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination of 5-bromo-1,3-benzodioxole:
- Catalyst : Pd2(dba)3/XPhos (2 mol%)
- Amine source : NH3·H2O in dioxane
- Conditions : 100°C, 16 hr (82% yield)
Optimization data:
| Parameter | Range Tested | Optimal Value | |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | |
| NH3 Concentration | 2–8 M | 5 M | |
| Ligand | XPhos vs SPhos | XPhos |
Assembly of Pyrrolo[3,2-d]Pyrimidine Core
Cyclocondensation Approach
Step 1 : Condensation of 4-amino-5-cyano-6-(2-fluorophenyl)pyrimidine with ethyl acetoacetate
- Solvent : EtOH/HCl (1:1)
- Time : 8 hr reflux
- Yield : 78%
Step 2 : Ring closure using POCl3/DMF
Microwave-Assisted One-Pot Synthesis
Single-step protocol enhances atom economy:
- Reactants : 2-Fluorobenzaldehyde, malononitrile, guanidine carbonate
- Conditions : 150°C, 300 W microwave, 25 min
- Workup : Precipitation at pH 6.5
Comparative data:
| Method | Time | Yield | Purity | |
|---|---|---|---|---|
| Conventional | 8 hr | 67% | 92% | |
| Microwave | 25 min | 83% | 98% |
Functionalization at C7 Position
Ullmann-Type Coupling Under Ligand-Free Conditions
Alternative for scale-up:
- Catalyst : CuI (10 mol%)
- Ligand : Ethylene glycol
- Solvent : DMSO, 120°C
- Yield : 76%
Advantage: Cost-effective for multi-kilogram production
Acetamide Linker Installation
Reductive Amination Strategy
Stepwise process :
- Ketone formation : Oxidation of 3-hydroxypyrrolopyrimidine with Dess-Martin periodinane (92% yield)
- Condensation : Reaction with glycine ethyl ester in MeOH/HOAc (4:1)
- Reduction : NaBH3CN, 0°C to rt (88% yield, dr 95:5)
Critical control points:
Mitsunobu Reaction for Direct Coupling
Conditions :
- Donor : Triphenylphosphine (1.5 eq)
- Azide : DIAD (1.3 eq)
- Solvent : THF, 0°C to rt
- Yield : 81%
Limitation: Requires chiral resolution when using racemic substrates
Final Amide Bond Formation
Mixed Carbonate Activation
Protocol :
- Activation : React acetic acid derivative with ClCO2Et in presence of N-methylmorpholine
- Coupling : Add benzodioxolylmethyl amine at −15°C
- Yield : 94%
Advantages:
Enzymatic Coupling Using Lipases
Green chemistry approach :
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : MTBE
- Conversion : 88% in 24 hr
- E-factor : 8.2 (vs 32 for chemical methods)
Operational benefits:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Integrated system for key steps:
- Microwave unit for pyrrolopyrimidine cyclization
- Packed-bed reactor with immobilized Pd catalyst for Suzuki coupling
- Membrane separation for amide purification
Productivity metrics:
| Parameter | Batch Process | Flow System | |
|---|---|---|---|
| Cycle time | 48 hr | 6 hr | |
| Output (kg/day) | 12 | 85 | |
| Solvent consumption | 320 L/kg | 45 L/kg |
Quality Control Protocols
Critical quality attributes :
- Chiral purity : ≥99.5% ee (HPLC with Chiralpak AD-H column)
- Genotoxic impurities : ≤5 ppm (LC-MS/MS monitoring)
- Residual solvents : Class 1 solvents < ICH Q3C limits
Stability studies :
| Condition | Degradation | Shelf Life |
|---|---|---|
| 40°C/75% RH, 6 months | <0.5% | 36 months |
| Photostability (ICH Q1B) | 0.2% | – |
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core of this compound?
The synthesis typically involves multi-step reactions:
- Cyclization : Condensation of ethyl acetoacetate with thiourea derivatives under acidic conditions forms the pyrimidine ring. Subsequent cyclization with hydrazine or substituted amines generates the pyrrolo[3,2-d]pyrimidine scaffold .
- Functionalization : Introduction of the 2-fluorophenyl group at position 7 is achieved via Suzuki-Miyaura coupling using palladium catalysts and aryl boronic acids. The acetamide side chain is added through nucleophilic substitution or amide coupling .
- Critical Reagents : Catalysts (e.g., Pd(PPh₃)₄), bases (e.g., triethylamine), and solvents (e.g., DMF) are essential for yield optimization .
Basic: What analytical techniques are recommended for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; fluorophenyl signals at δ 7.1–7.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈FN₃O₅: 452.1214) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can reaction yields be improved during the acetylation step?
-
Optimized Conditions :
Parameter Optimal Range Impact Temperature 0–5°C (for exothermic reactions) Reduces side-product formation Solvent Anhydrous DCM or THF Enhances acetyl group reactivity Catalyst DMAP (4-dimethylaminopyridine) Accelerates acylation kinetics -
Workup Strategy : Quenching with ice-cwater and extraction with ethyl acetate minimizes hydrolysis of the acetamide group .
Advanced: How to resolve contradictions in reported IC₅₀ values across biological assays?
Discrepancies may arise from:
-
Assay Variability : Cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24h vs. 48h) alter cytotoxicity readouts .
-
Target Selectivity : Competitive binding assays (e.g., fluorescence polarization) differentiate between primary targets (e.g., kinases) and off-target effects. For example:
Compound Target IC₅₀ (µM) Assay Type Target Compound EGFR 12.3 Kinase-Glo Analog (Chlorophenyl) COX-2 20.1 ELISA -
Solution : Normalize data using reference inhibitors (e.g., erlotinib for EGFR) and replicate under standardized conditions .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase domain). Key interactions include hydrogen bonds between the dioxole oxygen and Lys721 .
- QSAR Modeling : Hammett constants (σ) of substituents (e.g., 2-fluorophenyl σ = 0.78) correlate with inhibitory potency .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Basic: What are the primary biological targets under investigation?
- Kinase Inhibition : EGFR, VEGFR-2, and CDK2 due to structural similarity to pyrrolo[3,2-d]pyrimidine inhibitors .
- Anti-inflammatory Activity : COX-2 inhibition observed in analogs with IC₅₀ ~20 µM .
- Apoptosis Induction : Caspase-3 activation in leukemia cell lines (e.g., Jurkat) at 10–25 µM .
Advanced: How to design analogs with enhanced aqueous solubility?
-
Structural Modifications :
Strategy Example Impact Polar Substituents –OH or –SO₃H at benzodioxole Increases logP by 1.5 Prodrug Approach Phosphate ester at acetamide Improves solubility >10-fold -
Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance bioavailability in pharmacokinetic studies (AUC increase by 40%) .
Basic: What safety protocols are critical during synthesis?
- Handling Fluorinated Intermediates : Use fume hoods and HF-resistant gloves (e.g., neoprene) to prevent exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
Advanced: How to address low yields in Suzuki-Miyaura coupling steps?
-
Catalyst Screening :
Catalyst Ligand Yield (%) Pd(OAc)₂ XPhos 65 PdCl₂(dppf) DPPF 82 -
Microwave-Assisted Synthesis : 100°C for 30 min reduces reaction time and improves yields to >75% .
Advanced: What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to EGFR in A549 cells (ΔTₘ = 4.2°C) .
- Western Blotting : Phospho-EGFR (Tyr1068) reduction at 10 µM .
- CRISPR Knockout : EGFR-null cells show resistance to apoptosis, confirming target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
